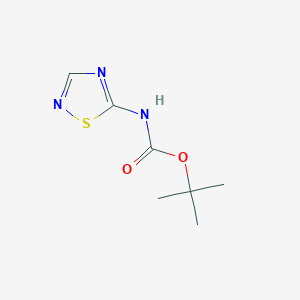

5-(Boc-amino)-1,2,4-thiadiazole

Description

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl N-(1,2,4-thiadiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)10-5-8-4-9-13-5/h4H,1-3H3,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRDLXVLFKXELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=NS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Boc Amino 1,2,4 Thiadiazole and Its Derivatives

General Synthetic Strategies for 1,2,4-Thiadiazoles

The construction of the 1,2,4-thiadiazole (B1232254) ring is primarily accomplished through cyclization reactions, which can be categorized as intramolecular, intermolecular, or oxidative dimerization pathways.

Intramolecular cyclization involves the formation of the heterocyclic ring from a single linear precursor containing all the necessary atoms. A prominent method in this category is the oxidative intramolecular S-N bond formation from imidoyl thioureas. This approach is efficient and often proceeds under metal-free conditions. For instance, using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) can facilitate this cyclization, offering very short reaction times and high yields. rsc.org

Another strategy involves the base-mediated intramolecular dehydrogenative N–S coupling. acs.org This method can be used to synthesize unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles from thioacylamidine intermediates. The reaction typically proceeds under an inert atmosphere in a solvent like DMF. organic-chemistry.org An electro-oxidative variation of this dehydrogenative N-S bond formation from imidoyl thioureas has also been developed, which avoids the need for chemical oxidants. organic-chemistry.org

Intermolecular approaches construct the 1,2,4-thiadiazole ring by combining two or more different reactant molecules. A notable example is the one-pot synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles. This process involves the sequential intermolecular addition of thioamides to nitriles in the presence of a Lewis acid like aluminum chloride (AlCl₃), followed by an intramolecular oxidative N–S coupling of the resulting intermediate, mediated by molecular iodine. rsc.orgacs.org

More recently, enzymatic strategies have emerged. Vanadium-dependent haloperoxidase (VHPO) enzymes can mediate the oxidative dimerization of thioamides in an intermolecular fashion. acs.orgnih.gov This biocatalytic approach uses a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant, representing a greener alternative to methods relying on strong, hazardous oxidizing agents. acs.orgnih.gov The mechanism is believed to proceed through enzyme-mediated sulfur halogenation events that are critical for the formation of the heterocycle. acs.org

The oxidative dimerization of primary thioamides is one of the most common and direct methods for synthesizing symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. acs.org This reaction involves the oxidation of two molecules of a thioamide, which couple to form the thiadiazole ring. A wide variety of oxidizing agents have been successfully employed for this transformation.

Hypervalent iodine reagents, particularly o-iodoxybenzoic acid (IBX) in the presence of tetraethylammonium (B1195904) bromide (TEAB), provide excellent yields of the desired products. researchgate.net Other effective oxidants include Oxone, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and ceric ammonium (B1175870) nitrate (B79036) (CAN), which offer advantages such as being inexpensive, environmentally safe, or allowing the reaction to proceed at room temperature. researchgate.netcolab.ws

Table 1: Comparison of General Synthetic Strategies for 1,2,4-Thiadiazoles

| Synthetic Strategy | Key Precursors | Typical Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Imidoyl thioureas, Thioacylamidines | PIFA, Bases (NaH), Electro-oxidation | Metal-free options; good for unsymmetrical products. | rsc.orgacs.orgorganic-chemistry.org |

| Intermolecular Cyclization | Thioamides, Nitriles, Amidines, Isothiocyanates | AlCl₃/I₂, Vanadium haloperoxidases (VHPO)/H₂O₂ | One-pot procedures; biocatalytic and green chemistry options. | acs.orgacs.orgnih.govrsc.org |

| Oxidative Dimerization | Primary Thioamides | IBX/TEAB, Oxone, DDQ, CAN, O₂ | Direct route to symmetrical 3,5-disubstituted thiadiazoles. | acs.orgresearchgate.netcolab.ws |

Specific Synthesis Routes for 5-(Boc-amino)-1,2,4-thiadiazole

The synthesis of the target compound, tert-butyl (1,2,4-thiadiazol-5-yl)carbamate, involves the introduction of a tert-butoxycarbonyl (Boc) protecting group onto a 5-amino-1,2,4-thiadiazole precursor.

The direct synthesis of this compound can be achieved from 1,2,4-thiadiazol-5-amine. A closely related synthesis for a substituted analogue, tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate, provides a clear template for this transformation. amazonaws.com The key reagents for this protection step are:

Starting Material: 1,2,4-Thiadiazol-5-amine or a substituted derivative (e.g., 3-bromo-1,2,4-thiadiazol-5-amine). amazonaws.com

Boc-Protecting Agent: Di-tert-butyl dicarbonate (B1257347) (Boc₂O). amazonaws.com

Base/Catalyst: 4-Dimethylaminopyridine (B28879) (DMAP). amazonaws.com

Solvent: Anhydrous aprotic solvent, such as Tetrahydrofuran (B95107) (THF). amazonaws.com

The reaction involves the nucleophilic attack of the amino group of the thiadiazole on the electrophilic carbonyl carbon of Boc₂O, facilitated by the base catalyst. Based on the procedure for the 3-bromo derivative, the optimized conditions are as follows:

The 5-aminothiadiazole precursor and a catalytic amount of DMAP (e.g., 0.10 equivalents) are dissolved in anhydrous THF. To this solution, the Boc-anhydride (Boc₂O), typically in a slight excess (e.g., 1.4 equivalents), is added. The reaction mixture is then heated, for example at 65 °C, and stirred for an extended period, such as 14 hours, to ensure complete conversion. amazonaws.com After the reaction is complete, the volatile components, including the THF solvent, are removed under reduced pressure to yield the crude product, which can then be purified. amazonaws.com

Table 2: Synthesis of a this compound Derivative

| Reactant/Reagent | Role | Exemplary Molar Ratio | Reference |

|---|---|---|---|

| 3-Bromo-1,2,4-thiadiazol-5-amine (B1372999) | Starting Material | 1.0 | amazonaws.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Protecting Agent | 1.4 | amazonaws.com |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | 0.1 | amazonaws.com |

| Tetrahydrofuran (THF) | Solvent | N/A | amazonaws.com |

| Reaction Conditions: Stirred at 65 °C for approximately 14 hours. |

Yield and Purity Considerations

The successful synthesis of this compound and its analogues is critically dependent on the chosen synthetic route, with outcomes often characterized by moderate to excellent yields. For instance, the protection of 3-bromo-1,2,4-thiadiazol-5-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) affords tert-butyl 3-bromo-1,2,4-thiadiazol-5-ylcarbamate in a high yield of 87%. amazonaws.com

Various oxidative cyclization strategies are employed to construct the 5-amino-1,2,4-thiadiazole core, with the choice of oxidant and reaction conditions significantly influencing the final yield. Iodine-mediated oxidative N-S bond formation provides a metal-free approach to synthesize 3-substituted 5-amino-1,2,4-thiadiazole derivatives, with reported yields reaching as high as 96%. nih.gov Alternative methods, such as electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, also furnish a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles in good to excellent yields under catalyst- and oxidant-free conditions. organic-chemistry.org Similarly, protocols using phenyliodine(III) bis(trifluoroacetate) as the mediator for the oxidative S-N bond formation of imidoyl thioureas are noted for producing 3-substituted-5-arylamino-1,2,4-thiadiazoles in very good yields and with short reaction times. organic-chemistry.org

Purification of these compounds typically involves standard laboratory techniques. Column chromatography on silica (B1680970) gel is a frequently cited method for isolating the desired product from reaction mixtures. amazonaws.com The selection of an appropriate eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is crucial for achieving high purity. amazonaws.com In many cases, the products are solids that can be further purified by recrystallization or by washing with appropriate solvents to remove impurities like ammonium chloride, which may co-precipitate depending on the synthetic route. amazonaws.com

Table 1: Reported Yields for Synthesis of 5-Amino-1,2,4-Thiadiazole Derivatives

| Derivative | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|

| tert-Butyl 3-bromo-1,2,4-thiadiazol-5-ylcarbamate | Boc protection of 3-bromo-1,2,4-thiadiazol-5-amine | 87 | amazonaws.com |

| N-(p-tolyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine | I₂-mediated oxidative cyclization | 96 | nih.gov |

| 3-Substituted 5-amino-1,2,4-thiadiazoles | Electro-oxidative N-S bond formation | Good to Excellent | organic-chemistry.org |

Synthetic Modification and Derivatization of the this compound Scaffold

The this compound scaffold is a versatile platform for further chemical elaboration. The Boc-protecting group can be readily manipulated, and the exocyclic amino group serves as a handle for introducing a wide array of functionalities. Furthermore, the thiadiazole ring itself can be modified, expanding the chemical space accessible from this core structure.

Strategies for Boc Group Manipulation (Deprotection and Reprotection)

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, and its application to the 5-amino-1,2,4-thiadiazole moiety is no exception. Its removal (deprotection) and re-introduction (reprotection) are fundamental strategies for synthetic manipulation.

Deprotection: The cleavage of the Boc group from the 5-amino position is typically accomplished under acidic conditions. A standard and highly effective method involves treating the Boc-protected thiadiazole with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂). amazonaws.com This reaction is generally efficient and proceeds at room temperature. amazonaws.com For example, the deprotection of tert-butyl 3-(4-(N-tert-butylsulfamoyl)phenyl)-1,2,4-thiadiazol-5-ylcarbamate using a 1:3 mixture of TFA in CH₂Cl₂ yields the corresponding 5-amino-1,2,4-thiadiazole derivative in 77% yield after workup with a saturated sodium bicarbonate solution. amazonaws.com Other strong acids, such as hydrochloric acid in ethyl acetate or dioxane, are also commonly used. nih.gov

In cases where the substrate is sensitive to strong acids, alternative, milder methods have been developed. These include the use of Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI). nih.gov An environmentally benign approach involves using only water at elevated temperatures (around 100 °C) to achieve Boc deprotection without any acid or catalyst, proceeding through the release of carbon dioxide and tert-butanol.

Reprotection: Should the synthetic route require the re-introduction of the Boc group, standard protection protocols can be applied. This is generally achieved by reacting the free 5-amino-1,2,4-thiadiazole with di-tert-butyl dicarbonate (Boc₂O). The reaction is performed in the presence of a base, such as 4-dimethylaminopyridine (DMAP) or sodium bicarbonate, in a suitable solvent like tetrahydrofuran (THF). amazonaws.comnih.gov

Introduction of Diverse Functionalities at the Boc-amino Position

Following the removal of the Boc protecting group, the newly liberated 5-amino group becomes a nucleophilic handle for introducing a vast range of substituents through acylation, condensation, and other reactions.

The formation of an amide bond between the 5-amino-1,2,4-thiadiazole core and amino acids or peptides gives rise to structures known as thiadiazolopeptides. This transformation is a standard peptide coupling reaction. The process begins with the deprotection of the this compound to expose the primary amine. This amine is then coupled with an N-protected amino acid or peptide whose carboxylic acid group has been activated. researchgate.netluxembourg-bio.com

A plethora of coupling reagents are available to facilitate this amide bond formation, minimizing side reactions and racemization. luxembourg-bio.combachem.com These reagents convert the carboxylic acid into a more reactive species, such as an active ester. sigmaaldrich.com Commonly used coupling reagents include phosphonium (B103445) salts like PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). sigmaaldrich.com HATU is often considered one of the most efficient reagents, particularly for challenging couplings, as it generates highly reactive OAt esters. sigmaaldrich.com The choice of reagent and the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are crucial for achieving high yields and maintaining the stereochemical integrity of the amino acid components. bachem.com

The free amino group of 5-amino-1,2,4-thiadiazole can react with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction requires the prior removal of the Boc protecting group. The subsequent condensation is typically carried out by refluxing equimolar amounts of the 5-aminothiadiazole and the carbonyl compound in a solvent such as absolute ethanol (B145695). researchgate.net The addition of a catalytic amount of a weak acid, like glacial acetic acid, is often used to facilitate the reaction. researchgate.net This method has been successfully applied to synthesize a variety of Schiff bases from different amino-thiadiazole isomers, with reported yields often in the range of 79-88%. researchgate.net The products, once formed, can often be purified by simple filtration and recrystallization from a suitable solvent like ethanol. researchgate.net

Strategies for Modification of the Thiadiazole Ring System

Beyond derivatization at the 5-amino position, the 1,2,4-thiadiazole ring itself can be functionalized, provided a suitable handle is present on the core structure. A powerful strategy for this involves introducing substituents at the C3 position of the ring.

A prime example of this approach is the use of palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki coupling reaction has been effectively used to introduce aryl or heteroaryl groups at the C3 position. amazonaws.com This strategy begins with a precursor such as tert-butyl 3-bromo-1,2,4-thiadiazol-5-ylcarbamate. This compound, which contains a bromine atom at the C3 position, can be reacted with a variety of boronic acids or boronate esters in the presence of a palladium catalyst (e.g., PdCl₂{P(tBu)₂(p-NMe₂-C₆H₄)}₂) and a base like cesium fluoride. amazonaws.com The reaction is typically conducted in a solvent system such as aqueous dioxane at an elevated temperature (e.g., 80 °C). amazonaws.com This methodology allows for the installation of diverse functionalities onto the thiadiazole ring while keeping the Boc-protected amino group at the C5 position intact for subsequent modifications. This highlights the ring's stability and amenability to modern synthetic transformations. amazonaws.comacs.org

Advanced Synthetic Techniques and Green Chemistry Approaches

Recent advancements in the synthesis of the 1,2,4-thiadiazole ring system, particularly for 5-amino substituted derivatives, have centered on the use of catalytic methods and environmentally benign reaction conditions. These strategies not only provide efficient access to the target compounds but also align with the principles of green chemistry by utilizing safer solvents, reducing byproducts, and employing catalytic over stoichiometric reagents.

Catalysis offers a powerful tool for the synthesis of 5-amino-1,2,4-thiadiazole derivatives, enabling transformations that are otherwise difficult and often requiring harsh conditions. Both metal-based and biological catalysts have been effectively employed.

Copper-Catalyzed Synthesis: A notable catalytic approach involves the use of copper(II) for the one-pot synthesis of 3-amino-5-acyl-1,2,4-thiadiazole cores. In a study, a readily available N1-acetyl-N3-thioacylguanidine undergoes a copper-catalyzed, one-pot benzylic oxidation and oxidative heterocyclization sequence. qub.ac.ukrsc.org This method uses a very low catalyst loading (1 mol%) and air as the terminal oxidant, representing an efficient and atom-economical pathway. qub.ac.ukrsc.org

Biocatalysis: Enzymatic catalysis presents a highly green and selective alternative. Vanadium-dependent haloperoxidases (VHPOs) have been successfully used for the intermolecular oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. acs.org This biocatalytic method operates under mild conditions and utilizes a catalytic amount of a halide salt with hydrogen peroxide as the ultimate oxidant. acs.org The reaction proceeds through enzyme-mediated S-bromination events that facilitate the cyclization. acs.org

| Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Copper(II) (1 mol%) / Air | N1-acetyl-N3-thioacylguanidine | One-pot benzylic oxidation and oxidative heterocyclization; Low catalyst loading; Uses air as a green oxidant. | qub.ac.ukrsc.org |

| Vanadium-dependent Haloperoxidase (VHPO) / Halide salt / H₂O₂ | Thioamides | Biocatalytic approach; Mild reaction conditions; High selectivity; Uses H₂O₂ as a benign oxidant. | acs.org |

| Calcium(II) bistriflimide (Ca(NTf₂)₂) | N-thioacyl-N,O-acetals and isocyanides | Sustainable Group 2 metal catalyst; High-yielding and rapid transformation; Environmentally benign solvent (EtOAc). While demonstrated for 5-aminothiazoles, it shows potential for related heterocycles. | qub.ac.uk |

Green chemistry approaches focus on minimizing environmental impact. For the synthesis of this compound, this can be achieved by forming the 5-amino-1,2,4-thiadiazole ring using metal-free and solvent-minimized conditions, followed by a green N-Boc protection step.

Metal-Free Ring Synthesis: Several environmentally friendly methods avoid the use of transition metal catalysts for the construction of the 5-amino-1,2,4-thiadiazole ring.

Iodine-Mediated Oxidative Cyclization: Molecular iodine (I₂) can be used as a simple, inexpensive, and metal-free oxidant to facilitate the crucial N-S bond formation. nih.gov This reaction can be performed under mild conditions with short reaction times, starting from imidoyl or guanyl thioureas to produce 5-amino and 3,5-diamino substituted 1,2,4-thiadiazoles, respectively. nih.gov

H₂O₂-Mediated Synthesis: The use of hydrogen peroxide as an oxidant in a green solvent like ethanol provides a clean, metal-free synthesis of 1,2,4-thiadiazole derivatives at room temperature. researchgate.net

Electrochemical Synthesis: Electro-oxidation represents a modern, sustainable technique that avoids the need for any chemical oxidants or catalysts. This method achieves the intramolecular dehydrogenative N-S bond formation in imidoyl thioureas to yield 3-substituted 5-amino-1,2,4-thiadiazole derivatives with excellent functional group tolerance.

Green N-Boc Protection: Once the 5-amino-1,2,4-thiadiazole core is synthesized, the amino group can be protected with the tert-butoxycarbonyl (Boc) group using green methodologies. Traditional Boc protection often requires basic or acidic catalysts that can be difficult to remove. Modern approaches utilize recyclable catalysts and safer solvents.

Heterogeneous Acid Catalysis: Recyclable solid acid catalysts like Amberlite-IR 120 or Indion 190 resin can efficiently catalyze the N-Boc protection of amines using di-tert-butyl dicarbonate ((Boc)₂O), often under solvent-free conditions. derpharmachemica.comscispace.com The catalyst is easily separated by simple filtration and can be reused, minimizing waste. derpharmachemica.comscispace.com

Water-Mediated Synthesis: N-Boc protection can be performed chemoselectively in water or a water-acetone mixture, eliminating the need for hazardous organic solvents and catalysts. nih.gov This method is simple, efficient, and offers excellent yields with short reaction times. nih.gov

| Method | Reagents/Conditions | Key Green Features | Reference |

|---|---|---|---|

| Iodine-Mediated Ring Synthesis | Imidoyl/Guanyl thioureas, I₂ | Metal-free; Simple and inexpensive oxidant; Mild conditions. | nih.gov |

| H₂O₂-Mediated Ring Synthesis | Thioamides, H₂O₂, Ethanol | Metal-free; Clean oxidant (byproduct is water); Green solvent (ethanol); Room temperature. | researchgate.net |

| N-Boc Protection with Solid Acid Catalyst | Amine, (Boc)₂O, Amberlite-IR 120 | Solvent-free conditions; Recyclable heterogeneous catalyst; Easy product isolation. | derpharmachemica.com |

| N-Boc Protection in Water | Amine, (Boc)₂O, Water/Acetone | Catalyst-free; Environmentally benign solvent; High yields and chemoselectivity. | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Academic Research of 5 Boc Amino 1,2,4 Thiadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-(Boc-amino)-1,2,4-thiadiazole and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum typically exhibits distinct signals corresponding to the protons of the Boc-protecting group and the thiadiazole ring. The tert-butyl group of the Boc moiety characteristically shows a singlet peak at approximately 1.5 ppm due to the nine equivalent protons. The proton attached to the nitrogen of the amino group often appears as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. In some derivatives, the protons on the thiadiazole ring can also be observed, with their chemical shifts providing insight into the electronic environment of the ring. For instance, in some 1,3,4-thiadiazole (B1197879) derivatives, aromatic protons are observed in the range of 7.23–8.27 ppm. dergipark.org.tr

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (-C(CH₃)₃) | ~1.5 | Singlet | 9H |

| NH (Amine) | Variable (often broad) | Singlet | 1H |

| Thiadiazole Ring Proton | Variable | Singlet | 1H |

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbon of the Boc group (around 150-155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The carbon atoms of the thiadiazole ring also give characteristic signals, with their chemical shifts being sensitive to the substitution pattern on the ring. For example, in some 1,3,4-thiadiazole derivatives, the C=N carbon signal appears between 163.77 and 169.01 ppm, while another ring carbon is observed at 159.56–162.90 ppm. dergipark.org.tr

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (Boc) | ~150-155 |

| Quaternary C (Boc) | ~80 |

| Methyl C (Boc) | ~28 |

| Thiadiazole Ring C | Variable |

| Thiadiazole Ring C | Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the identity of synthesized compounds. nih.gov In the context of this compound and its derivatives, LC-MS is used to verify the molecular weight of the target compound. mdpi.com The electrospray ionization (ESI) technique is commonly employed, which typically results in the observation of the protonated molecule [M+H]⁺. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways, which can help to confirm the structure of the molecule. mdpi.com For instance, the fragmentation of 1,2,3-thiadiazole (B1210528) derivatives has been studied, revealing characteristic losses of nitrogen (N₂) and other fragments. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the various functional groups. The N-H stretch of the amino group is typically observed as a sharp to broad band in the region of 3200-3400 cm⁻¹. nih.gov The C=O stretching vibration of the Boc-protecting group gives a strong absorption band around 1700-1750 cm⁻¹. The C-N stretching vibrations and the characteristic vibrations of the thiadiazole ring are also observed in the fingerprint region of the spectrum. For example, the C=N stretching band of the thiadiazole ring in some derivatives appears around 1628 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3200-3400 | Medium-Strong |

| C=O Stretch (Boc) | 1700-1750 | Strong |

| C=N Stretch (Thiadiazole) | ~1630 | Medium |

| C-N Stretch | Variable | Medium |

| C-H Stretch | 2850-3000 | Medium |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon, hydrogen, nitrogen, and sulfur in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and the correct elemental composition of the synthesized this compound and its derivatives. nih.gov This technique is often used in conjunction with other spectroscopic methods to provide a complete and unambiguous characterization of the compound. ekb.eg

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of synthesized this compound and its derivatives, as well as for their separation and purification from reaction mixtures.

Thin-Layer Chromatography (TLC) serves as a rapid and economical method for monitoring reaction progress and for the initial assessment of product purity. rdd.edu.iqjmchemsci.comaga-analytical.com.pl In the analysis of thiadiazole derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. amazonaws.com For instance, Analtech silica gel HLF plates with a UV254 indicator are often employed, allowing for visualization of the separated compounds under UV light through fluorescence quenching. amazonaws.com

The choice of the mobile phase, or eluent, is critical for achieving effective separation. A mixture of ethyl acetate (B1210297) and hexanes is a common solvent system for these compounds. amazonaws.com The polarity of the eluent system can be adjusted to optimize the separation of the desired product from starting materials and byproducts. For example, a gradient of 0% to 25% ethyl acetate in hexanes has been used to purify tert-butyl 3-bromo-1,2,4-thiadiazol-5-ylcarbamate. amazonaws.com The progress of the separation is monitored by calculating the retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A reported Rf value for a 1,3,4-thiadiazole derivative was 0.60 in a solvent system of formic acid, ethyl acetate, and xylene (1:4:5). nih.gov

Visualization of the spots on the TLC plate after development can be achieved through various methods. In addition to UV fluorescence, staining with reagents such as ethanolic anisaldehyde, aqueous potassium permanganate, or aqueous ceric ammonium (B1175870) molybdate (B1676688) (CAM) solution can be used to reveal the positions of the separated compounds. amazonaws.com

Table 1: TLC Parameters for Thiadiazole Derivatives

| Parameter | Description | Reference |

| Stationary Phase | Analtech silica gel HLF (with organic binder and UV254) | amazonaws.com |

| Mobile Phase (Eluent) | Ethyl acetate in hexanes (e.g., 0-25% gradient) | amazonaws.com |

| Visualization | Fluorescence quenching (UV254), ethanolic anisaldehyde, aqueous potassium permanganate, aqueous ceric ammonium molybdate (CAM) | amazonaws.com |

For the preparative separation and purification of this compound and its derivatives, column chromatography is the technique of choice. amazonaws.comnih.gov This method utilizes a glass column packed with a stationary phase, typically silica gel, through which the crude product mixture is passed with the aid of a solvent system (mobile phase). amazonaws.com

The principles of separation in column chromatography are similar to those in TLC. A common practice is to first optimize the separation conditions using TLC and then translate them to column chromatography. aga-analytical.com.pl For instance, a mobile phase of ethyl acetate in hexanes has been successfully used for the purification of various thiadiazole derivatives via flash column chromatography. amazonaws.com The fractions are collected as the eluent passes through the column, and those containing the pure product, as determined by TLC analysis, are combined and concentrated to yield the purified compound. amazonaws.com This technique was employed to obtain a desired 1,2,4-thiadiazole (B1232254) derivative after a reaction mixture was diluted with ethyl acetate, washed, dried, and concentrated. amazonaws.com

X-ray Diffraction Studies for Solid-State Structure Analysis

X-ray diffraction is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is crucial for unambiguously determining the molecular structure, including bond lengths, bond angles, and stereochemistry of this compound and its derivatives. nih.govmdpi.comntu.edu.sg

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a detailed three-dimensional electron density map of the molecule can be constructed, leading to the precise determination of its structure. mdpi.com

For example, single-crystal X-ray diffraction analysis was instrumental in confirming the molecular structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one and (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, providing conclusive proof of the regioisomer formed. mdpi.comntu.edu.sg X-ray diffraction has also been used to study the crystal packing and intermolecular interactions, such as hydrogen bonding, which play a significant role in the solid-state properties of these compounds. nih.govacs.org Computational studies, such as Density Functional Theory (DFT), are often used in conjunction with X-ray diffraction data to further explore the conformational preferences and electronic properties of the molecules. acs.org

Reactivity and Reaction Mechanisms Involving 5 Boc Amino 1,2,4 Thiadiazole

Reactivity of the 1,2,4-Thiadiazole (B1232254) Ring System

The 1,2,4-thiadiazole ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms and a sulfur atom, which influence its electronic properties and reactivity. The presence of the Boc-amino group at the 5-position further modulates the reactivity of the ring.

Nucleophilic Substitution Reactions

The 1,2,4-thiadiazole ring is generally susceptible to nucleophilic attack, a characteristic reaction for many electron-deficient heterocyclic systems. While direct nucleophilic substitution on the unsubstituted 1,2,4-thiadiazole ring is not extensively documented for the 5-(Boc-amino) derivative itself, studies on analogous 1,3,4-thiadiazole (B1197879) systems provide valuable insights. For instance, in derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, nucleophilic substitution readily occurs at the thiol group. zsmu.edu.uanih.govresearchgate.netnih.govjmchemsci.com This suggests that if a suitable leaving group were present on the 1,2,4-thiadiazole ring of the title compound, it would likely undergo nucleophilic displacement. The amino group at position 5 is a strong electron-donating group, which would activate the ring towards electrophilic attack but might also influence the regioselectivity of nucleophilic attack on a substituted ring.

Reactions at the Boc-amino Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Deprotection Strategies

The removal of the Boc group from 5-(Boc-amino)-1,2,4-thiadiazole to yield 5-amino-1,2,4-thiadiazole is a critical step for further functionalization. This deprotection is typically achieved under acidic conditions. acsgcipr.orgfishersci.co.uk

Commonly employed reagents and conditions for Boc deprotection include:

Strong acids: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297) are frequently used. acsgcipr.orgfishersci.co.uk These reactions are generally fast and occur at room temperature.

Lewis acids: Lewis acidic reagents can also facilitate the removal of the Boc group. researchgate.net

Basic conditions: While less common, certain basic conditions, such as aqueous methanolic potassium carbonate under reflux, have been shown to be effective for the deprotection of Boc-protected NH-heteroarenes, particularly those bearing electron-withdrawing groups. researchgate.net

| Reagent/Condition | Solvent | Temperature | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | acsgcipr.orgfishersci.co.uk |

| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | acsgcipr.orgfishersci.co.uk |

| Aqueous Phosphoric Acid | - | - | researchgate.net |

| Oxalyl chloride | Methanol | Room Temperature | nih.gov |

| Aqueous Methanolic Potassium Carbonate | Methanol/Water | Reflux | researchgate.net |

Table 1: Selected Deprotection Strategies for the Boc Group

Coupling Reactions

Following the deprotection of the Boc group to reveal the free amine, 5-amino-1,2,4-thiadiazole can undergo various coupling reactions to form new C-N or other bonds. The resulting amino group is nucleophilic and can react with a variety of electrophiles. For instance, the amino group of similar 5-amino-1,3,4-thiadiazole derivatives has been shown to react with:

Aldehydes and ketones: To form Schiff bases (imines). chemmethod.com

Acyl chlorides and anhydrides: To form amides. nih.gov

Isocyanates and isothiocyanates: To form ureas and thioureas, respectively.

Aryl halides: In the presence of a suitable catalyst (e.g., palladium-based catalysts in Buchwald-Hartwig amination), to form N-aryl derivatives. mdpi.com

These reactions highlight the versatility of the 5-amino-1,2,4-thiadiazole scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Mechanistic Investigations of Formation Reactions

The synthesis of 5-amino-1,2,4-thiadiazoles often involves the oxidative cyclization of N-amidinothioureas or related precursors. Several methods have been developed for this transformation, and mechanistic studies have provided insight into the key bond-forming steps. organic-chemistry.orgacs.org

A common route involves the iodine-mediated oxidative cyclization. It is proposed that the reaction proceeds through the formation of an N-S bond. An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas has been shown to produce a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives under catalyst- and oxidant-free conditions. organic-chemistry.org

Another proposed mechanism for the formation of 3,5-disubstituted-1,2,4-thiadiazoles involves a base-mediated tandem thioacylation of amidines with dithioesters, followed by an in situ intramolecular dehydrogenative N-S bond formation of a thioacylamidine intermediate. acs.org Theoretical studies on the oxidative cyclization of dithiobiuret (B1223364) under basic conditions suggest that 5-amino-3-mercapto-1,2,4-thiadiazole is a key intermediate in the formation of related disulfide products. clockss.org These studies collectively point towards the crucial role of N-S bond formation in the construction of the 1,2,4-thiadiazole ring from acyclic precursors.

| Precursor | Reagent/Condition | Key Mechanistic Step | Reference |

| Imidoyl thioureas | Electro-oxidation | Intramolecular dehydrogenative N-S bond formation | organic-chemistry.org |

| Amidines and Dithioesters | Base (e.g., NaH) in DMF | Intramolecular dehydrogenative N-S bond formation | acs.org |

| Isothiocyanates | I₂-mediated oxidation | Oxidative C-N and N-S bond formation | organic-chemistry.org |

| Dithiobiuret | Oxidative cyclization (basic) | Formation of a 5-amino-3-mercapto-1,2,4-thiadiazole intermediate | clockss.org |

Table 2: Mechanistic Insights into the Formation of 5-Amino-1,2,4-thiadiazoles

Enzyme-Mediated Processes

The interaction of this compound with enzymatic systems is primarily contextualized through the biocatalytic synthesis of its core heterocyclic structure and the known inhibitory activities of related thiadiazole compounds against various enzymes.

Direct enzymatic synthesis of the 1,2,4-thiadiazole ring has been demonstrated using a biocatalytic approach. Research has shown that vanadium-dependent haloperoxidases can facilitate the intermolecular oxidative dimerization of thioamides to produce 1,2,4-thiadiazoles. acs.org This process utilizes a catalytic amount of a halide salt and hydrogen peroxide as the final oxidant, proceeding through two key enzyme-mediated sulfur halogenation steps. acs.org This enzymatic strategy offers a sustainable method for constructing the 1,2,4-thiadiazole core with high chemoselectivity. acs.org While not specifically documented for this compound, this methodology represents a viable and emerging route for its enzyme-mediated synthesis.

Furthermore, the broader class of thiadiazole derivatives is widely recognized for its interactions with various enzymes, often acting as inhibitors. This suggests the potential for this compound or its derivatives to be investigated for similar activities. Examples of enzyme inhibition by thiadiazole-containing molecules are extensive:

Carbonic Anhydrases: Novel 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). nih.gov

Urease: Certain 1,3,4-thiadiazole derivatives have demonstrated significant urease inhibitory activity. nih.gov

Other Hydrolases: Carbamates based on the 1,2,5-thiadiazole (B1195012) scaffold have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MGL), which are key enzymes in the endocannabinoid system. core.ac.uk

Mycobacterial Enzymes: Some thiadiazole derivatives have been investigated as inhibitors of enzymes like InhA, which is crucial for mycobacterial cell wall synthesis, highlighting their potential as anti-tubercular agents. nih.gov

Biocatalysis is also a critical tool for the synthesis of complex amine-containing pharmaceuticals. mdpi.com Enzymes such as transaminases, which introduce chiral amine groups, and imine reductases are frequently used. mdpi.com These enzymatic methods could potentially be applied in synthetic routes leading to precursors of this compound or in modifications of the molecule.

| Enzyme Class | Potential Role Related to this compound | Reference |

| Vanadium-Dependent Haloperoxidases | Biocatalytic synthesis of the core 1,2,4-thiadiazole ring from thioamide precursors. | acs.org |

| Carbonic Anhydrases | Potential target for inhibition by derivatives of the subject compound. | nih.gov |

| Urease | Potential target for inhibition by derivatives of the subject compound. | nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Potential target for inhibition, based on activity of related thiadiazole carbamates. | core.ac.uk |

| Transaminases / Imine Reductases | Enzymatic synthesis of chiral amine precursors or modification of the amino group. | mdpi.com |

Stability and Degradation Pathways

The stability of this compound is governed by the intrinsic properties of both the 1,2,4-thiadiazole ring and the tert-butoxycarbonyl (Boc) protecting group.

The 1,2,4-thiadiazole ring is generally considered a stable aromatic system. isres.org Compared to its isomers, it exhibits enhanced stability towards acids, alkalis, and both oxidizing and reducing agents. isres.org However, the ring is not entirely inert. The 5-position of the 1,2,4-thiadiazole ring is known to be the most reactive site for nucleophilic substitution reactions. isres.org While the ring itself is thermally stable, related heterocyclic systems like 1,2,5-thiadiazole can undergo photochemical degradation or ring cleavage when subjected to powerful reducing agents. thieme-connect.de Thermal decomposition studies on a related compound, 5-amino-2-thiol-1,3,4-thiadiazole, show that degradation at high temperatures can evolve gaseous products such as carbon dioxide, sulfur dioxide, and nitrogen dioxide, indicating the breakdown of the heterocyclic structure. researchgate.net

The Boc protecting group significantly influences the compound's stability profile, particularly in different chemical environments. The Boc group is known to be stable under most basic and nucleophilic conditions. organic-chemistry.org However, its key characteristic is its lability under acidic conditions. organic-chemistry.orgresearchgate.net The deprotection (cleavage) of the Boc group occurs readily in the presence of strong acids, proceeding through the formation of a carbamic acid intermediate that subsequently decomposes into the free amine, carbon dioxide, and a stable tert-butyl cation.

Thermally, the Boc group is relatively robust but can be removed at high temperatures. acsgcipr.org Thermal deprotection often requires temperatures of 150°C or higher, which can lead to side reactions like elimination or racemization in sensitive substrates. acsgcipr.org The mechanism involves fragmentation to form the amine, isobutylene, and carbon dioxide. acsgcipr.org

Summary of Stability and Degradation Factors:

| Component | Stable Conditions | Labile Conditions / Degradation Pathway | Reference |

| 1,2,4-Thiadiazole Ring | Generally stable to acid, alkali, oxidation, reduction. | Nucleophilic substitution at C5; Ring cleavage under harsh reduction; Photochemical degradation. | isres.org, thieme-connect.de |

| Boc Protecting Group | Basic and nucleophilic conditions; Moderate temperatures (e.g., 37°C). | Acidic conditions (cleavage to free amine); High temperatures (>150°C) leading to thermal removal. | researchgate.net, organic-chemistry.org, acsgcipr.org |

Therefore, the primary degradation pathway for this compound under mild conditions is expected to be acid-catalyzed hydrolysis of the Boc group to yield 5-amino-1,2,4-thiadiazole. Under more forceful conditions, such as reaction with a potent nucleophile, substitution at the 5-position could occur, potentially displacing the amino group. Extreme thermal or photochemical stress could lead to the fragmentation of the thiadiazole ring itself.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Privileged Scaffold in Drug Design

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a valuable starting point for the design of novel drugs. The 1,2,4-thiadiazole (B1232254) nucleus is considered one such scaffold. Its distinctive chemical properties and the ability to serve as a bioisosteric replacement for other functional groups make it an attractive core for medicinal chemists.

The 1,2,4-thiadiazole moiety is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This structure is a key component in various biologically active compounds. Its utility in drug design is enhanced by the fact that it can act as a thiol-trapping agent, specifically targeting cysteine residues in proteins. This interaction can lead to the inactivation of enzymes, a mechanism that is exploited in the development of targeted therapies. For instance, X-ray crystallography has shown that the cysteine thiol can react with the N-S bond of the thiadiazole ring to form a disulfide bond, effectively inhibiting enzyme function.

The Boc-amino group, a tert-butoxycarbonyl protecting group attached to an amine, is frequently used in the synthesis of complex molecules. In the context of 5-(Boc-amino)-1,2,4-thiadiazole, this functional group provides a convenient handle for further chemical modifications, allowing for the creation of a diverse library of derivatives. The reactivity of the amino group, once deprotected, allows for the introduction of various substituents, which can modulate the pharmacological profile of the resulting compounds. This adaptability is a key reason why the aminothiadiazole framework is considered a valuable scaffold for discovering new lead compounds in drug development.

The stability of the thiadiazole ring, combined with the synthetic accessibility of its derivatives, makes it a recurring motif in the design of new therapeutic agents. Its presence in numerous compounds with demonstrated biological activity underscores its importance as a privileged structure in medicinal chemistry.

Anticancer Research

The 1,2,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The versatility of this heterocyclic system allows for the synthesis of a wide array of compounds with the potential to interact with various biological targets involved in cancer progression.

Inhibitory Mechanisms

The anticancer effects of 1,2,4-thiadiazole derivatives are exerted through diverse inhibitory mechanisms. A prominent mechanism is the inhibition of tubulin polymerization. Certain 1,2,3-thiadiazole (B1210528) analogs of combretastatin (B1194345) A-4 (CA-4), a known tubulin inhibitor, have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Another key target for thiadiazole derivatives is the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. A series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been found to bind tightly to Hsp90, suggesting their potential as Hsp90 inhibitors.

Furthermore, some 1,3,4-thiadiazole (B1197879) derivatives have been identified as potent inhibitors of receptor tyrosine kinases like EGFR and HER-2. By blocking the phosphorylation of these receptors, these compounds can interfere with key signaling pathways that drive tumor growth and proliferation. Other inhibitory activities include the targeting of topoisomerase II, an enzyme essential for DNA replication, and the inhibition of carbonic anhydrases, which are involved in regulating pH in and around tumor cells.

Targeting Specific Cell Lines

The anticancer activity of 1,2,4-thiadiazole derivatives has been evaluated against a broad spectrum of human cancer cell lines. Research has demonstrated the efficacy of these compounds against leukemia, breast cancer, colon cancer, lung cancer, prostate cancer, and melanoma.

For instance, a series of 1,2,4-thiadiazole-1,2,4-triazole analogs with amide functionality exhibited potent anticancer activity against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (DU-145) cell lines. Similarly, certain sulfur-substituted anthra[1,2-c]thiadiazole-6,11-diones were found to be particularly effective against leukemia and prostate cancer cell lines.

Notably, some thiadiazole derivatives have shown a degree of selectivity for cancer cells over normal cells. For example, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) inhibited the proliferation of various tumor cells, including those from the nervous system, while having no adverse effects on normal astrocytes, hepatocytes, and skin fibroblasts. This selectivity is a crucial aspect of developing safer and more effective cancer therapies.

Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Class | Targeted Cell Lines | Observed Effect | Reference |

| 1,2,3-Thiadiazole analogs of CA-4 | HL-60 (leukemia), HCT-116 (colon), HMEC-1 (endothelial) | Cytotoxicity, tubulin polymerization inhibition, G2/M cell cycle arrest | |

| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | - | Hsp90 binding | |

| 1,2,4-Thiadiazole-1,2,4-triazole amides | MCF-7, MDA-MB-231 (breast), A549 (lung), DU-145 (prostate) | Potent anticancer activity | |

| Sulfur-substituted anthra[1,2-c]thiadiazole-6,11-diones | Leukemia, prostate cancer, ovarian cancer, breast cancer, melanoma, renal cancer, glioma, non-small cell lung cancer | Cytotoxicity | |

| 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Medulloblastoma/rhabdosarcoma, neuroblastoma, glioma, colon adenocarcinoma, lung carcinoma | Inhibition of proliferation and migration | |

| 3-Substituted benzoimidazo[1,2-d]thiadiazoles | HL-60, U937 (leukemia), SK-MEL-1 (melanoma) | Considerable cytotoxic activity |

Structure-Activity Relationships in Anticancer Applications

The biological activity of 1,2,4-thiadiazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the features that contribute to their anticancer potency.

For example, in the case of 1,2,3-thiadiazole analogs of CA-4, the position of the 3,4,5-trimethoxyphenyl group was found to be crucial for activity. When this group was at the 4th position of the thiadiazole ring, the compounds displayed significant cytotoxicity, whereas substitution at the 5th position resulted in a loss of activity.

In a series of 1,2,4-oxadiazole-linked 1,2,4-thiadiazole-pyrimidines, the presence of a 3,4,5-trimethoxy group on the phenyl ring was deemed necessary for optimal anticancer activity. Similarly, for a series of 1,3,4-thiadiazole derivatives, the nature of the substituents on the phenyl and thiadiazole rings was found to influence their antiproliferative effects.

The replacement of the 1,3,4-thiadiazole ring with its 1,3,4-oxadiazole (B1194373) isostere led to a dramatic decrease in anticancer activity, highlighting the importance of the thiadiazole scaffold for the pharmacological properties of these compounds. These SAR studies are instrumental in guiding the rational design of new and more potent thiadiazole-based anticancer agents.

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The 1,2,4-thiadiazole scaffold is a versatile platform for the development of potent antimicrobial agents. Derivatives incorporating this heterocyclic ring have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and viruses.

Research has shown that sulfonamide-1,2,4-thiadiazole derivatives exhibit significant antifungal activity, with some compounds showing efficacy comparable to the commercial fungicide bifonazole. The antimicrobial properties of these compounds are often influenced by the nature of the substituents on the thiadiazole ring. For instance, a methylpiperazine group was associated with strong antifungal effects.

In the realm of antibacterial research, 1,3,4-thiadiazole derivatives have been found to be active against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown notable activity against Bacillus subtilis and various fungi. The introduction of an amide moiety into the 1,3,4-thiadiazole structure has also yielded compounds with excellent antibacterial activity against rice bacterial diseases.

The antiviral potential of thiadiazole derivatives has also been explored. Pyrrolyl-1,3,4-thiadiazole derivatives have shown activity against the West Nile virus and Dengue virus. Additionally, some 1,3,4-thiadiazole compounds have been identified as promising anti-HIV-1 agents. The versatility of the thiadiazole nucleus is further highlighted by its incorporation into compounds with activity against plant viruses like the tobacco mosaic virus.

Table 2: Antimicrobial Spectrum of Selected 1,2,4-Thiadiazole Derivatives

| Derivative Class | Target Microorganisms | Type of Activity | Reference |

| Sulfonamide-1,2,4-thiadiazoles | Various micromycetes | Antifungal | |

| 1,3,4-Thiadiazoles with methylpiperazine | Various micromycetes | Antifungal | |

| 1,3,4-Thiadiazole derivatives | Bacillus subtilis, various fungi | Antibacterial, Antifungal | |

| Pyrrolyl-1,3,4-thiadiazoles | West Nile virus, Dengue virus | Antiviral | |

| 1,3,4-Thiadiazole derivatives | HIV-1 | Antiviral | |

| Benzothiazole derivatives with 1,3,4-thiadiazole | Tobacco mosaic virus | Antiviral |

Mechanisms of Action

The antimicrobial effects of 1,2,4-thiadiazole derivatives are mediated by various mechanisms of action. One of the proposed mechanisms for the antifungal activity of thiadiazole-containing compounds, particularly those in the azole class, is the inhibition of the enzyme cytochrome P450 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

In bacteria, it is suggested that the mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact with various biological targets. While the precise mechanisms for many derivatives are still under investigation, potential targets include enzymes involved in essential metabolic pathways or cell wall synthesis. For some 1,3,4-thiadiazole derivatives active against rice bacterial diseases, their mechanism was linked to increased activities of defense-related enzymes in the plant and the upregulation of proteins in the glycolysis/gluconeogenesis pathway.

The antiviral activity of thiadiazole derivatives is thought to stem from their ability to act as bioisosteres of natural nucleosides, such as pyrimidine (B1678525). This structural similarity allows them to interfere with viral replication processes. For example, some derivatives have shown inhibitory activity against viral polymerases, which are essential for the synthesis of the viral genome.

Activity against Drug-Resistant Strains

The emergence of multidrug-resistant (MDR) microbial strains represents a significant global health challenge, necessitating the development of novel antimicrobial agents. Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated promising activity against several of these resistant pathogens. mdpi.comresearchgate.netmdpi.com Research has shown that certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives exhibit notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a notorious drug-resistant bacterium. mdpi.commdpi.comnih.gov

In one study, a series of 5-substituted 2-amino-1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antibacterial properties. Notably, compounds with the 1,3,4-thiadiazole core displayed activity against MRSA, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. nih.gov Another study focused on novel thiazole (B1198619) derivatives designed to target multidrug-resistant pathogens, highlighting the potential of heterocyclic compounds in combating antimicrobial resistance. nih.gov The development of new synthetic routes to 5-amino-1,2,4-thiadiazoles has also been driven by their potential as antibacterial agents against ESKAPE pathogens, a group of highly virulent and drug-resistant bacteria. researchgate.net

Furthermore, research into 5-(1-adamantyl)-1,3,4-thiadiazole derivatives revealed that specific compounds in this class show marked activity against Gram-positive bacteria, which can include resistant strains. nih.gov The collective findings suggest that the 1,3,4-thiadiazole nucleus, particularly when appropriately substituted at the 2- and 5-positions, is a valuable pharmacophore for the design of new agents to combat drug-resistant bacterial infections. nih.govnih.gov

Structure-Activity Relationships in Antimicrobial Applications

The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies have elucidated key features that govern their activity. nih.gov For 2-amino-1,3,4-thiadiazoles, modifications at the amino group and the C-5 position are critical for modulating antimicrobial potency.

For instance, the introduction of bulky or lipophilic groups at the C-5 position can enhance activity. A study on 5-(1-adamantyl)-1,3,4-thiadiazole derivatives demonstrated that while some compounds were highly active against Gram-negative bacteria, others with different substitutions showed marked activity against Gram-positive bacteria. nih.gov This highlights that the substituent at C-5 can influence the spectrum of activity.

In a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, the presence of electron-withdrawing groups like fluoro and chloro on the phenyl ring at the C-5 position resulted in good inhibitory effects against S. aureus and Bacillus subtilis. nih.gov This suggests that electronic properties of the substituents play a crucial role in the antibacterial action.

Furthermore, modifications of the 2-amino group have been explored. The synthesis of Schiff bases from 2-amino-1,3,4-thiadiazoles has been a common strategy to generate derivatives with a wide range of biological activities. The imine linkage and the nature of the aromatic aldehyde used for condensation are important determinants of the resulting antimicrobial profile. researchgate.net The formation of Mannich bases from 2-mercapto-1,3,4-thiadiazoles has also yielded compounds with good activity against various bacterial strains. nih.gov

The following table summarizes the general SAR findings for antimicrobial 1,3,4-thiadiazole derivatives:

| Position of Substitution | Substituent Type | Impact on Antimicrobial Activity |

| C-5 | Bulky/Lipophilic (e.g., adamantyl) | Can enhance activity, spectrum of activity may vary. nih.gov |

| C-5 (Aryl) | Electron-withdrawing groups (e.g., F, Cl) | Increased activity against Gram-positive bacteria. nih.gov |

| 2-Amino Group | Schiff base formation | Modulates antimicrobial profile based on the aldehyde used. researchgate.net |

| C-2 (Thiol) | Mannich base formation | Can lead to compounds with good antibacterial activity. nih.gov |

Anti-inflammatory Research

Derivatives of the 1,3,4-thiadiazole scaffold have been investigated for their anti-inflammatory potential. mdpi.comresearchgate.net A key mechanism of anti-inflammatory action for some compounds is the inhibition of protein denaturation, a process implicated in inflammatory conditions. nih.gov

In a study evaluating novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives, the in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. A propionic acid derivative of this series demonstrated significant, dose-dependent anti-inflammatory effects. nih.gov This finding underscores the potential of incorporating acidic functionalities into the thiadiazole scaffold to achieve anti-inflammatory activity.

Another investigation into new hybrid compounds containing both carboxamide and 1,3,4-thiadiazole moieties explored their ability to reduce inflammation through the inhibition of bovine serum albumin denaturation. The results indicated that several of the synthesized compounds exhibited significant anti-inflammatory activity, with some showing a high percentage of inhibition of protein denaturation, comparable to the standard drug diclofenac (B195802) sodium. nih.gov

Furthermore, a class of 2-aminoacyl-1,3,4-thiadiazole derivatives was identified as potent inhibitors of prostaglandin (B15479496) E2 (PGE2) biosynthesis, a key mediator of inflammation. nih.gov By targeting enzymes in the arachidonic acid cascade, these compounds represent a promising avenue for the development of novel anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govacs.org

Other Pharmacological Activities

Beyond antimicrobial and anti-inflammatory effects, the this compound scaffold and its derivatives have been explored for a range of other pharmacological activities.

Anticonvulsant Properties

The 1,3,4-thiadiazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents. nih.govsemanticscholar.orgfrontiersin.orgfugus-ijsgs.com.ngnih.govsphinxsai.comresearchgate.net Numerous studies have demonstrated the efficacy of 1,3,4-thiadiazole derivatives in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govsemanticscholar.orgfrontiersin.orgnih.govsphinxsai.com

The anticonvulsant activity is highly dependent on the substitution pattern of the thiadiazole ring. For instance, in a series of 3-aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles, all tested compounds showed protection in the MES model, while only a subset was active in the scPTZ test. nih.gov This suggests that different structural features may confer activity against different seizure types.

SAR studies have revealed that lipophilicity and the presence of specific functional groups are critical for anticonvulsant potency. frontiersin.orgnih.gov For example, the introduction of a chloro substituent on a phenyl ring has been shown to be effective in some series. frontiersin.orgnih.gov In another study, a compound with a trimethoxybenzylideneamino group at the 5-position of a 1,3,4-thiadiazole-2-thiol (B7761032) scaffold showed significant protection in both MES and scPTZ models, with its activity attributed to enhanced lipophilicity and potential interaction with GABAergic and voltage-gated ion channels. fugus-ijsgs.com.ng

The following table presents data from a study on 1,2,4-triazolo-1,3,4-thiadiazole derivatives, illustrating the anticonvulsant activity in MES and scPTZ screens.

| Compound | MES Screen (% Protection at 30 mg/kg) | scPTZ Screen (% Protection at 100 mg/kg) |

| 5e | 100 | 80 |

| 5g | 100 | 60 |

| 5i | 100 | 60 |

Data adapted from a study on 1,2,4-triazolo-1,3,4-thiadiazoles, demonstrating potent anticonvulsant activity. semanticscholar.org

Antioxidant Activity

Several studies have highlighted the antioxidant potential of thiadiazole derivatives. nih.govnih.gov The ability of these compounds to scavenge free radicals is a key aspect of this activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of these molecules. nih.govchemrxiv.org

In one study, a series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety were synthesized and evaluated for their antioxidant activity. Compounds bearing an electron-donating hydroxyl group on a para-substituted phenyl ring showed dominant DPPH scavenging activity, with IC50 values of 14.9 and 15.0 μg/mL. nih.gov While not directly involving a 1,2,4-thiadiazole ring, this study demonstrates the antioxidant potential of related heterocyclic systems.

Another investigation into new 1,2,4-triazole (B32235) and 1,3,4-thiadiazole derivatives also reported on their antioxidant properties. One of the synthesized 1,3,4-thiadiazole derivatives, N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, exhibited excellent antioxidant activity, surpassing that of the standard drug. nih.gov The antioxidant activity of various thiazole and pyrazolo[5,1-c] nih.govnih.govnih.govtriazole derivatives has also been confirmed through DPPH assays, indicating that these heterocyclic scaffolds are promising for the development of antioxidant agents. chemrxiv.org

Enzyme Inhibition (e.g., Cysteine Proteases, Carbonic Anhydrase, SHP1, mPGES-1)

The 1,2,4-thiadiazole and related 1,3,4-thiadiazole scaffolds have been identified as potent inhibitors of various enzymes implicated in a range of diseases.

Cysteine Proteases: Derivatives of 1,2,4-thiadiazole have been investigated as inhibitors of cysteine proteases, such as cathepsin B and the 3C-like protease (3CLpro) of SARS-CoV-2. nih.gov The inhibitory mechanism often involves the covalent modification of the catalytic cysteine residue in the enzyme's active site through a ring-opening reaction of the thiadiazole. nih.gov A series of 2,3,5-substituted nih.govnih.govnih.gov-thiadiazole analogs were found to inhibit 3CLpro at submicromolar concentrations. nih.gov Flavonoid derivatives have also been identified as potent inhibitors of cysteine proteases. nih.gov

Carbonic Anhydrase: Sulfonamide derivatives of 1,3,4-thiadiazole are well-established inhibitors of carbonic anhydrase (CA) isozymes. nih.govnih.govnih.govcapes.gov.br These compounds typically bind to the zinc ion in the active site of the enzyme. nih.gov The inhibitory activity and selectivity against different CA isozymes (e.g., hCA-I and hCA-II) can be modulated by the substituents on the thiadiazole ring. nih.gov For example, pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have shown potent inhibition of hCA-II. nih.gov X-ray crystallographic studies of 5-amino-1,3,4-thiadiazole-2-sulfonamide in complex with hCA-II have provided detailed insights into the binding interactions. nih.gov

SHP1: While direct inhibition of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) by this compound is not extensively documented, the modulation of protein tyrosine phosphatases is a recognized therapeutic strategy.

mPGES-1: The inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key target for the development of next-generation anti-inflammatory drugs. nih.govacs.orgnih.govresearchgate.netuthsc.edu A class of 2-aminoacyl-1,3,4-thiadiazole derivatives has been identified as potent inhibitors of PGE2 biosynthesis, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov These compounds often act as dual inhibitors, also affecting the leukotriene biosynthesis pathway. nih.gov The development of mPGES-1 inhibitors with novel scaffolds, including those based on 2-amino-thiadiazole, is an active area of research. nih.govacs.org

The following table provides a summary of the enzyme inhibitory activities of thiadiazole derivatives:

| Enzyme Target | Thiadiazole Scaffold | Key Findings |

| Cysteine Proteases (e.g., 3CLpro) | 2,3,5-substituted nih.govnih.govnih.gov-thiadiazole | Covalent inhibition via ring-opening reaction; submicromolar IC50 values. nih.gov |

| Carbonic Anhydrase (e.g., hCA-II) | 5-amino-1,3,4-thiadiazole-2-sulfonamide | Potent inhibition by binding to the active site zinc ion. nih.govnih.gov |

| mPGES-1 | 2-aminoacyl-1,3,4-thiadiazole | Potent inhibition of PGE2 biosynthesis with nanomolar IC50 values. nih.gov |

Anti-tubercular Activity

While specific studies on the anti-tubercular activity of this compound are not extensively documented, the thiadiazole scaffold is a known pharmacophore in the development of anti-tubercular agents. Research into related compounds, particularly derivatives of the isomeric 1,3,4-thiadiazole, has yielded promising results.

A variety of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. For instance, a series of 2,5-disubstituted-1,3,4-thiadiazoles were screened against Mycobacterium tuberculosis H37Rv, with some compounds showing notable inhibitory activity. Specifically, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated 69% inhibition at a concentration of 6.25 μg/mL. cbijournal.com

Furthermore, new N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-7-substituted 1,3-benzothiazol-2-amine derivatives have shown promising in vitro anti-tubercular activity against the M. tuberculosis H37Rv strain, comparable to standard drugs like rifampicin (B610482) and isoniazid. nih.gov Another study highlighted that azetidinone-containing 1,3,4-thiadiazole derivatives exhibited good anti-tubercular activity, with minimum inhibitory concentrations (MIC) against the Mtb H37Rv strain ranging from 6 to 25 µg/mL. nih.gov These findings underscore the potential of the thiadiazole nucleus as a basis for the development of novel anti-tubercular drugs.

Table 1: Anti-tubercular Activity of Selected Thiadiazole Derivatives

| Compound/Derivative Class | Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | % Inhibition | 69% at 6.25 µg/mL | cbijournal.com |

| 2-Phenylamino-5-phenyl-1,3,4-thiadiazole | M. tuberculosis H37Rv | % Inhibition | 65% at 6.25 µg/mL | cbijournal.com |

| Azetidinone-containing 1,3,4-thiadiazoles | M. tuberculosis H37Rv | MIC | 6 to 25 µg/mL | nih.gov |

| 5-(4-chlorolphenyl and 4-fluorophenyl)-1,3,4-thiadiazole 3-substituted thioureas | M. tuberculosis H37Rv | MIC | 10.96 and 11.48 µM | nih.gov |

Antiparasitic Activity

One area of research has focused on the activity of thiadiazoles against Toxoplasma gondii, the parasite responsible for toxoplasmosis. Studies on tris-1,3,4-thiadiazole derivatives have shown potent antiparasitic effects in mouse models infected with the acute RH strain of T. gondii. nih.gov These compounds significantly reduced the parasite count in various tissues. nih.gov Specifically, certain tris-1,3,4-thiadiazole derivatives led to a parasite reduction of up to 82.6% in brain tissues. nih.gov

Additionally, a series of 1,3,4-thiadiazoles were synthesized and evaluated as anti-Toxoplasma gondii agents, showing potent in vitro activity with IC50 values as low as 0.05 mM. nih.gov These findings suggest that the thiadiazole scaffold could be a valuable starting point for the development of new antiparasitic drugs.

Antidiabetic Activity

The potential for thiadiazole derivatives to act as antidiabetic agents has been an area of active investigation. The primary mechanism explored is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

Several studies have reported on the synthesis of 1,3,4-thiadiazole derivatives and their evaluation as α-glucosidase inhibitors. A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues was designed and assessed, with several compounds showing excellent inhibitory activity against α-glucosidase, with IC50 values ranging from 1.10 to 18.10 μM. nih.gov Certain analogues in this series exhibited remarkable inhibition profiles, with IC50 values of 1.10 ± 0.10 μM and 1.30 ± 0.10 μM, which were significantly more potent than the standard drug, acarbose (B1664774) (IC50 = 11.50 ± 0.30 μM). nih.gov

These results indicate that the 1,3,4-thiadiazole scaffold is a promising framework for designing potent α-glucosidase inhibitors for the management of diabetes.

Table 2: α-Glucosidase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Analogue | IC50 (μM) | Standard (Acarbose) IC50 (μM) | Reference |

|---|---|---|---|

| Analogue 8 | 1.10 ± 0.10 | 11.50 ± 0.30 | nih.gov |

| Analogue 9 | 1.30 ± 0.10 | 11.50 ± 0.30 | nih.gov |

| Analogue 4 | 2.20 ± 0.10 | 11.50 ± 0.30 | nih.gov |

Drug Delivery Systems and Prodrug Strategies (related to the Boc-amino group)

The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis and medicinal chemistry. Its application in prodrug strategies is of particular interest as it can enhance the therapeutic potential of a parent drug molecule.

The Boc-amino group is known for its stability towards most nucleophiles and bases. researchgate.net In the context of prodrug design, introducing a Boc group can increase the stability of a molecule, protecting it from rapid enzymatic degradation in the body. For example, it has been shown that the introduction of Boc-blocked amino acids into a peptide structure can increase the stability of peptide-based molecules. Studies on Boc-protected proline-containing monoamines demonstrated high stability for at least 180 minutes in the presence of various enzymes and blood plasma.

This increased stability allows the prodrug sufficient time to reach its intended biological target before being converted into the active drug. The cleavage of the Boc group typically occurs under acidic conditions, which can be exploited for targeted drug release in specific physiological environments. researchgate.net By modifying a drug with a Boc-amino group, it is possible to improve its pharmacokinetic profile, enhance its bioavailability, and potentially reduce off-target toxicity.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

The development of efficient and environmentally friendly synthetic methodologies is a cornerstone of modern medicinal chemistry. For 5-amino-1,2,4-thiadiazole derivatives, future research will likely focus on moving away from harsh reagents and multi-step procedures towards more streamlined and sustainable approaches.

One promising avenue is the use of iodine-mediated oxidative N-S bond formation, which offers a transition-metal-free method for synthesizing 5-amino and 3,5-diamino substituted 1,2,4-thiadiazole (B1232254) derivatives. nih.gov This approach is attractive due to its mild reaction conditions, operational simplicity, and short reaction times, making it scalable and efficient. nih.gov Another area of exploration is the development of one-pot synthesis methods. For the related 1,3,4-thiadiazole-2-amine derivatives, a one-pot reaction using a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE) has been developed, avoiding toxic additives like POCl3 or SOCl2. mdpi.com Similar strategies could be adapted for the 1,2,4-thiadiazole isomer, significantly improving the sustainability of the synthesis.